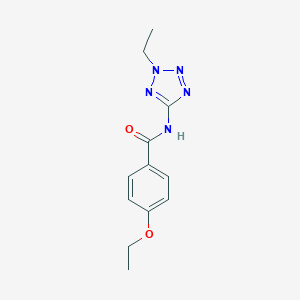
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the tetrazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as COX-2 and iNOS. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, this compound has been found to interact with G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and physiological effects:
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating a variety of physiological processes. In addition, this compound is relatively easy to synthesize and can be obtained in good yield. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
Orientations Futures
There are many potential future directions for research on 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has activity against a range of cancer cell lines and may have potential as a novel chemotherapy agent. In addition, this compound has been found to interact with a variety of G protein-coupled receptors, which could lead to the development of new drugs for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent and as a tool for the investigation of G protein-coupled receptor signaling pathways. While there are some limitations to using this compound in lab experiments, its potential for future research is significant.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with sodium ethoxide in ethanol. The reaction is carried out at room temperature and yields the desired product in good yield. This method has been widely used to produce this compound in the laboratory.
Applications De Recherche Scientifique
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been used in a wide range of scientific research studies. It has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent. In addition, this compound has been used in the study of the central nervous system and as a tool for the investigation of G protein-coupled receptor signaling pathways.
Propriétés
Nom du produit |
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
Formule moléculaire |
C12H15N5O2 |
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
Clé InChI |
BSQRIDSAZXOUOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)







![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B239693.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)